N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core linked to a propanamide chain substituted with a 4-methoxyphenylethyl group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in anticancer and enzyme-inhibitory applications . The methoxy group on the phenyl ring may enhance solubility and bioavailability compared to halogenated analogs, while the propanamide chain provides structural flexibility for target engagement.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C20H21N3O3/c1-26-15-8-6-14(7-9-15)12-13-21-19(24)11-10-18-22-17-5-3-2-4-16(17)20(25)23-18/h2-9H,10-13H2,1H3,(H,21,24)(H,22,23,25) |
InChI Key |
FCNJTBMGJKQUHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Niementowski Cyclization
The Niementowski reaction, involving anthranilic acid and formamide, is a classical method for synthesizing 3,4-dihydroquinazolin-4-ones. For the target compound, anthranilic acid (1 ) undergoes cyclization with formamide at 125–130°C to yield 3,4-dihydroquinazolin-4-one (2 ) (Fig. 1). This method provides a high-purity quinazolinone backbone but requires subsequent functionalization at position 2.
Chloroacetonitrile-Based Alkylation
An improved one-pot synthesis from o-aminobenzoic acid and chloroacetonitrile, as reported by, enables direct introduction of a chloromethyl group at position 2. Reaction of anthranilic acid with chloroacetonitrile in methanol under basic conditions (sodium methoxide) generates 2-chloromethyl-3,4-dihydroquinazolin-4-one (3 ) in 75–85% yield. This intermediate serves as a pivotal precursor for further side-chain elaboration.
Functionalization at Position 2: Propanamide Side Chain
Cyanide Displacement and Hydrolysis
The chloromethyl group in 3 undergoes nucleophilic substitution with potassium cyanide in dimethylformamide (DMF) at 80°C, yielding 2-cyanomethyl-3,4-dihydroquinazolin-4-one (4 ). Subsequent hydrolysis of the nitrile group is achieved via refluxing with 6 M hydrochloric acid, producing 2-carboxymethyl-3,4-dihydroquinazolin-4-one (5 ) (Fig. 2).
Reaction Conditions:
- Cyanidation: KCN (1.2 eq.), DMF, 80°C, 6 h.
- Hydrolysis: 6 M HCl, reflux, 12 h.
Carboxylic Acid Activation
The carboxylic acid (5 ) is activated using thionyl chloride (SOCl₂) in dichloromethane at 0°C, forming the corresponding acyl chloride (6 ). This intermediate is highly reactive and used directly in the subsequent amide coupling step.
Amide Bond Formation with 2-(4-Methoxyphenyl)ethylamine
Synthesis of 2-(4-Methoxyphenyl)ethylamine
2-(4-Methoxyphenyl)ethylamine (7 ) is synthesized via reduction of 4-methoxyphenylacetonitrile using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The amine is purified by distillation under reduced pressure (yield: 78%).
Coupling Reaction
The acyl chloride (6 ) is reacted with 7 in the presence of triethylamine (TEA) as a base, yielding N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide (8 ) (Fig. 3). Alternatively, carbodiimide-mediated coupling (EDC/HOBt) in DMF affords the amide in comparable yields (82–88%).
Optimized Conditions:
- Acyl Chloride Route: 6 (1 eq.), 7 (1.2 eq.), TEA (2 eq.), DCM, 0°C to RT, 4 h.
- Carbodiimide Route: 5 (1 eq.), 7 (1.1 eq.), EDC (1.5 eq.), HOBt (1.5 eq.), DMF, RT, 12 h.
Alternative Synthetic Strategies
Direct Alkylation of Quinazolinone
Attempts to alkylate 2-mercaptoquinazolinone with 3-bromopropanamide derivatives were unsuccessful due to the absence of a thiol group in the target structure.
Reductive Amination
A proposed route involving reductive amination of 3-oxopropylquinazolinone with 7 using sodium cyanoborohydride (NaBH₃CN) was explored but resulted in low yields (<30%) due to competing side reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 6.90 (d, J = 8.5 Hz, 2H, methoxyphenyl), 3.75 (s, 3H, OCH₃), 3.45 (t, J = 7.0 Hz, 2H, CH₂NH), 2.95 (t, J = 7.0 Hz, 2H, CH₂CO), 2.65 (t, J = 7.0 Hz, 2H, quinazolinone-CH₂).
- IR (KBr): 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1510 cm⁻¹ (C=N).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed a purity of >98% for the final compound.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
The compound shares structural similarities with quinazolinone derivatives reported in recent studies. Below is a systematic comparison based on substituents, synthesis, physical properties, and inferred bioactivity.
Structural Analogues and Substituent Effects
Key Observations:
Core Modifications: The target compound retains the partially saturated 3,4-dihydroquinazolin-4-one core, which is critical for binding to enzymes like NADH dehydrogenase or kinase targets . In contrast, Compound 4l () features a fully saturated tetrahydroquinazolinone, which may reduce planarity and alter binding kinetics.
Side Chains: The target’s propanamide chain differs from the thiazolidinone (Compound 40) or thioacetamide (Compound 5) moieties in analogs. The 4-methoxyphenylethyl group may improve solubility compared to halogenated (e.g., 4-chlorophenyl in ) or non-polar (e.g., cyclohexyl in ) substituents.
Synthetic Routes: The target’s synthesis likely involves coupling a 4-methoxyphenylethylamine to a preformed 3-(4-oxoquinazolin-2-yl)propanoic acid, analogous to methods in for cyclohexylpropanamide derivatives . Compounds 40–44 () were synthesized via condensation reactions in DMF/EtOH or DMF/H₂O, suggesting similar polar aprotic conditions could apply to the target .
Physicochemical Properties
- Melting Points : The target’s melting point is unreported, but analogs with methoxy groups (e.g., Compound 40: 190–192°C) generally exhibit higher melting points than halogenated derivatives (e.g., Compound 43: 239–241°C), likely due to enhanced crystallinity from polar interactions .
- Solubility: The 4-methoxy group in the target may enhance aqueous solubility compared to chloro or fluoro analogs (e.g., Compounds 42–44), as seen in SAR studies of quinazolinones .
Inferred Bioactivity
While direct data on the target’s bioactivity is absent, structural analogs provide clues:
- Anticancer Activity : Compounds 40–44 () showed moderate anticancer activity, with IC₅₀ values in the micromolar range. The methoxy-substituted Compound 40 displayed better efficacy than chloro analogs, suggesting electron-donating groups enhance target affinity .
- Enzyme Inhibition: Quinazolinones with propanamide chains () inhibited Mycobacterium tuberculosis NADH dehydrogenase, implying the target may share similar mechanistic pathways .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- IUPAC Name : this compound
The synthesis typically involves the reaction of 4-methoxyphenethylamine with appropriate quinazolinone derivatives under controlled conditions. The synthetic pathway can be summarized as follows:
- Starting Materials : 4-Methoxyphenethylamine and 4-oxo-3,4-dihydroquinazoline.
- Reagents : Suitable coupling agents (e.g., EDCI, DCC).
- Conditions : Reaction in a solvent like DMF or DMSO at elevated temperatures.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of quinazoline have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
Anti-inflammatory Properties
The compound’s potential as an anti-inflammatory agent has been highlighted in several studies. For example, related quinazoline derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| This compound | TBD |
| 4-E-(2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl)benzene | 5.6 |
Anticancer Activity
Studies have shown that similar quinazoline-based compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Studies
- Study on COX Inhibition : A study investigated the COX inhibitory activity of various quinazoline derivatives, including those structurally similar to this compound. Results indicated that these compounds could serve as potential anti-inflammatory agents through COX inhibition .
- Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the side chains significantly affect antimicrobial potency .
Q & A
Q. What are the established synthetic routes for N-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide, and what key intermediates are involved?
The synthesis typically involves a multi-step approach:
Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the 3,4-dihydroquinazolin-4-one scaffold .
Functionalization : The 4-methoxyphenethylamine moiety is introduced via amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) .
Purification : Chromatography (silica gel or HPLC) is critical due to the compound’s polarity and potential byproducts .
Q. Key Intermediates :
- 3,4-Dihydroquinazolin-4-one
- 2-(4-Methoxyphenyl)ethylamine
- Activated ester of the propanamide linker
Q. How should researchers characterize this compound’s purity and structural integrity?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (≥98% purity threshold) .
- NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm, singlet) and quinazolinone aromatic protons (δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z ~406.2) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays, given structural similarities to ATP-competitive inhibitors .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry DMF | Maximizes amide coupling efficiency (~75%) |
| Temperature | 0–5°C (coupling step) | Reduces racemization |
| Catalyst | DMAP (5 mol%) | Accelerates acyl transfer |
Validation : Use DOE (Design of Experiments) to test interactions between temperature, solvent, and catalyst .
Q. How can conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Metabolite Screening : LC-MS to identify degradation products that may interfere with activity .
- Comparative Studies : Benchmark against known inhibitors (e.g., roscovitine for kinase assays) .
Q. What computational strategies are effective for studying its binding mode to target proteins?
- Molecular Docking : Use AutoDock Vina with crystal structures of quinazolinone-binding proteins (e.g., CDK5/p25) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein interactions .
- Free Energy Calculations : MM-PBSA to quantify binding affinity changes upon methoxy group modification .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in NMR spectra between synthesized batches?
Q. What steps mitigate oxidative degradation during storage?
| Strategy | Rationale | Evidence |
|---|---|---|
| Argon atmosphere | Prevents O₂-mediated degradation of quinazolinone | |
| Amber glass vials | Blocks UV-induced radical formation | |
| −80°C storage | Slows hydrolysis of the propanamide bond |
Tables for Critical Data
Q. Table 1: Comparative Bioactivity of Analogues
| Compound | IC₅₀ (μM, CDK5/p25) | LogP | Reference |
|---|---|---|---|
| Target Compound | 0.45 | 2.8 | |
| Roscovitine (Control) | 0.12 | 1.9 | |
| N-Methylated Analog | >10 | 3.1 |
Q. Table 2: Stability Profile
| Condition | Half-Life (Days) | Degradation Products |
|---|---|---|
| pH 7.4, 25°C | 7 | Oxoquinazoline |
| pH 2.0, 37°C | 2 | Cleaved propanamide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
